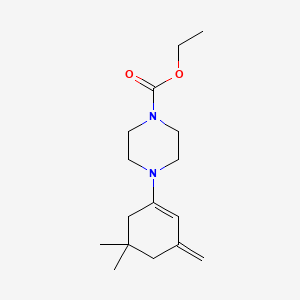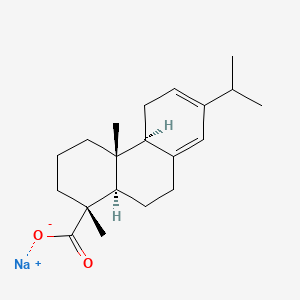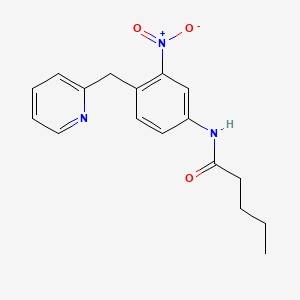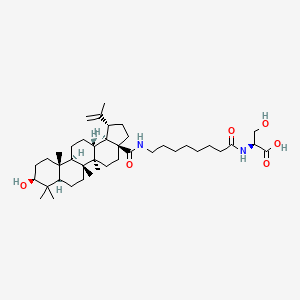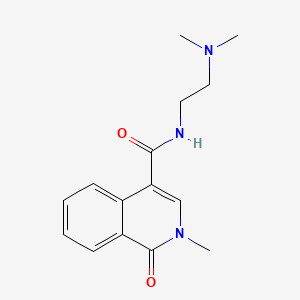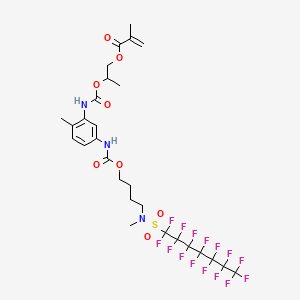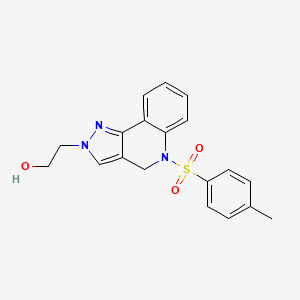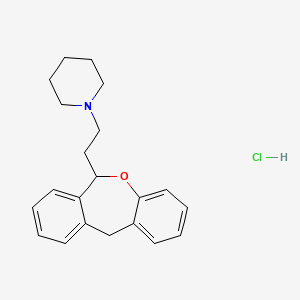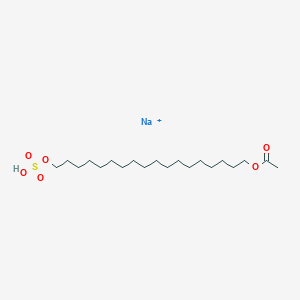
Sodium acetoxyoctadecyl sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium acetoxyoctadecyl sulphate is a chemical compound with the molecular formula C20H39NaO6S. It is an anionic surfactant commonly used in various industrial and scientific applications. The compound is known for its excellent emulsifying, wetting, and dispersing properties, making it valuable in the formulation of detergents, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium acetoxyoctadecyl sulphate can be synthesized through the esterification of octadecanol with acetic anhydride, followed by sulfonation with sulfur trioxide and neutralization with sodium hydroxide. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the esterification and sulfonation processes are carried out sequentially. The final product is then purified through filtration and crystallization to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Sodium acetoxyoctadecyl sulphate primarily undergoes substitution reactions due to the presence of the sulfate group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and alcohols. The reactions are typically carried out at moderate temperatures with the use of catalysts.
Hydrolysis Reactions: These reactions require either acidic or basic conditions, with reagents such as hydrochloric acid or sodium hydroxide.
Major Products Formed:
Substitution Reactions: The major products include various alkylated derivatives.
Hydrolysis Reactions: The hydrolysis of this compound results in the formation of octadecanol and sodium sulfate.
Scientific Research Applications
Sodium acetoxyoctadecyl sulphate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium acetoxyoctadecyl sulphate involves its interaction with lipid membranes. The compound disrupts the lipid bilayer, leading to cell lysis and the release of intracellular contents. This property is particularly useful in biological applications such as protein extraction and cell lysis .
Molecular Targets and Pathways: this compound targets the lipid components of cell membranes, leading to their disruption. This action is facilitated by the compound’s amphiphilic nature, which allows it to interact with both hydrophobic and hydrophilic regions of the membrane .
Comparison with Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used anionic surfactant with similar properties but a shorter carbon chain.
Sodium tetradecyl sulfate: Another anionic surfactant used in medical applications such as sclerotherapy
Uniqueness: Sodium acetoxyoctadecyl sulphate is unique due to its longer carbon chain, which provides enhanced emulsifying and wetting properties compared to shorter-chain surfactants like sodium dodecyl sulfate. This makes it particularly valuable in applications requiring strong emulsification and stabilization .
Properties
CAS No. |
65151-94-2 |
|---|---|
Molecular Formula |
C20H40NaO6S+ |
Molecular Weight |
431.6 g/mol |
IUPAC Name |
sodium;18-sulfooxyoctadecyl acetate |
InChI |
InChI=1S/C20H40O6S.Na/c1-20(21)25-18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-26-27(22,23)24;/h2-19H2,1H3,(H,22,23,24);/q;+1 |
InChI Key |
GYJRVEHPEXSNIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCCCCCCCCCCCCCCCCCOS(=O)(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



